2-Methoxy-1-methylnaphthalene
Overview
Description
2-Methoxy-1-methylnaphthalene, also known as β-Methoxynaphthalene, β-Naphthol methyl ether, β-Naphthyl methyl ether, Methyl β-naphthyl ether, Methyl 2-naphthyl ether, Nerolin, Yara yara, Yura yara, 2-Naphthol methyl ether, 2-Naphthyl methyl ether, and Nerolin (old), is a compound with the molecular formula C11H10O . It has a molecular weight of 158.1965 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this core is a methoxy group (OCH3), which is a common functional group in organic chemistry .Scientific Research Applications
Synthesis and Chemical Properties
Catalysis and Industrial Applications
2-Methoxy-1-methylnaphthalene is an important intermediate in the production of various compounds. For example, G. Yadav and Jeetendra Y. Salunke (2013) discussed its use in the production of naproxen, a widely used non-steroidal anti-inflammatory drug. Their study focused on the catalytic methylation of 2-naphthol using dimethyl carbonate, highlighting the catalyst's activity and selectivity (Yadav & Salunke, 2013).
Methylation Studies
The methylation of 2-methylnaphthalene has been extensively studied. Karan Bobuatong, M. Probst, and J. Limtrakul (2010) investigated the methylation of 2-methylnaphthalene with methanol over H-BEA Zeolite using quantum chemical methods. Their study provides insights into the reaction mechanisms and the stability of intermediates in these processes (Bobuatong, Probst, & Limtrakul, 2010).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, this compound has been studied for its role in various reactions and as a potential analytical reagent. For instance, H. Holzapfel, P. Nenning, and R. Schlegel (1965) described the use of α-Methoxy-2-naphthyl-acetic acid, prepared from 2-methylnaphthalene, for the determination of alkali metals, showcasing its specificity and accuracy (Holzapfel, Nenning, & Schlegel, 1965).
Microbial Transformation
The microbial transformation of methylnaphthalenes, including this compound, has been a subject of interest. C. Cerniglia, K. J. Lambert, D. Miller, and J. Freeman (1984) explored how Cunninghamella elegans metabolized 1- and 2-methylnaphthalene, leading to various products such as hydroxymethylnaphthalene and naphthoic acids. This study sheds light on the metabolic pathways and enzymatic activities involved in the biodegradation of methylnaphthalenes (Cerniglia, Lambert, Miller, & Freeman, 1984).
Properties
IUPAC Name |
2-methoxy-1-methylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-11-6-4-3-5-10(11)7-8-12(9)13-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGZULAQLJDPTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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